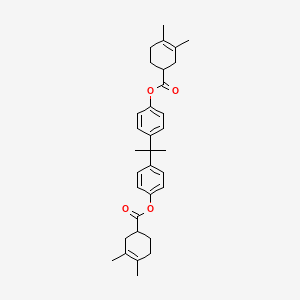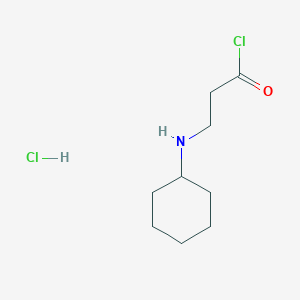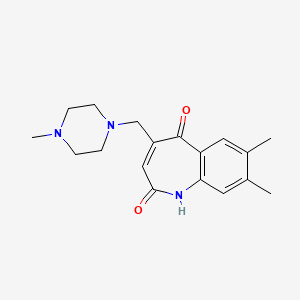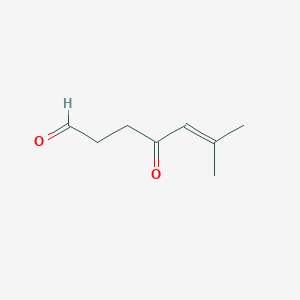
4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate is an organic compound with the molecular formula C22H34O3. It is a specialty chemical used in various industrial and research applications. This compound is characterized by its unique structure, which includes a propoxyphenyl group and a hexylcyclohexane carboxylate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate typically involves the esterification of 4-hexylcyclohexane-1-carboxylic acid with 4-propoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure high purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of lipid membranes and their interactions with various compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty materials and as a plasticizer in polymer manufacturing
Wirkmechanismus
The mechanism of action of 4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This interaction can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. The molecular targets and pathways involved include the modulation of ion channels and receptors, influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Propoxyphenyl 4-methylcyclohexane-1-carboxylate
- 4-Propoxyphenyl 4-ethylcyclohexane-1-carboxylate
- 4-Propoxyphenyl 4-butylcyclohexane-1-carboxylate
Uniqueness
4-Propoxyphenyl 4-hexylcyclohexane-1-carboxylate is unique due to its longer hexyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and membrane affinity. This makes it particularly useful in applications requiring enhanced interaction with lipid membranes and hydrophobic environments .
Eigenschaften
CAS-Nummer |
67624-68-4 |
|---|---|
Molekularformel |
C22H34O3 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
(4-propoxyphenyl) 4-hexylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H34O3/c1-3-5-6-7-8-18-9-11-19(12-10-18)22(23)25-21-15-13-20(14-16-21)24-17-4-2/h13-16,18-19H,3-12,17H2,1-2H3 |
InChI-Schlüssel |
GPYZGQADUZOXIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


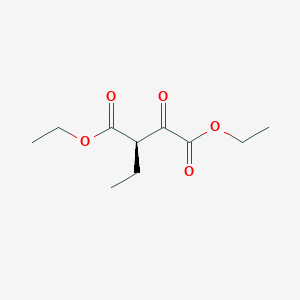
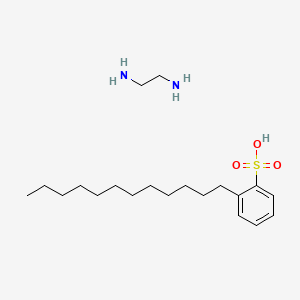

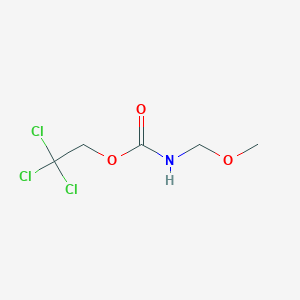
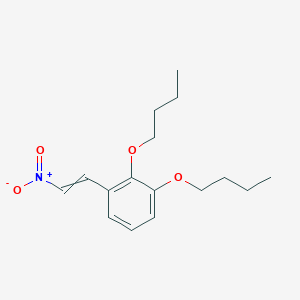
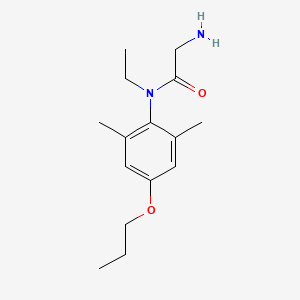

![[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14479952.png)
![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)
